molecular formula C20H14BrN3O2 B3500297 6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide

6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No. B3500297
M. Wt: 408.2 g/mol
InChI Key: BVZPFVUBCZQXFU-UHFFFAOYSA-N
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Description

6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide involves the inhibition of protein kinases, specifically the tyrosine kinase c-Src. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, leading to the suppression of cell proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been found to exhibit anti-microbial activity, making it useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe for biological imaging. It also exhibits anti-tumor, anti-inflammatory, and anti-microbial properties, making it useful in various fields of research. One limitation is that this compound is difficult to synthesize, requiring a multi-step process. Additionally, it has not been extensively studied in vivo, limiting its potential applications.

Future Directions

There are several future directions for research on 6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide. One direction is to study its potential use as a cancer treatment, specifically in combination with other anti-tumor agents. Another direction is to study its anti-inflammatory and anti-microbial properties further, potentially leading to the development of new treatments for infectious diseases. Additionally, further research can be done to optimize the synthesis method of this compound, potentially making it more accessible for use in various fields of research.
In conclusion, 6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can potentially lead to the development of new treatments for cancer, infectious diseases, and other medical conditions.

Scientific Research Applications

6-bromo-2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. It has also been studied for its anti-inflammatory and anti-microbial properties, making it useful in the treatment of infectious diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c1-12-4-7-19(26-12)18-10-16(15-9-13(21)5-6-17(15)24-18)20(25)23-14-3-2-8-22-11-14/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPFVUBCZQXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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